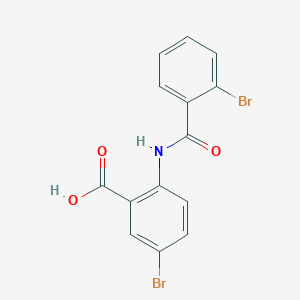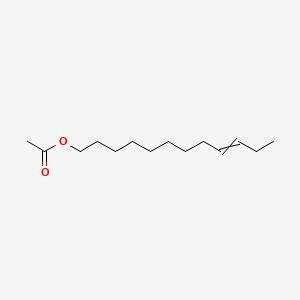![molecular formula C17H23NO2 B12446732 N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide: is a compound that combines the structural features of adamantane and furan. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom. The combination of these two structures results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Preparation of 5-methylfuran-2-carboxylic acid: This can be achieved through the oxidation of 5-methylfuran using common oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of 5-methylfuran-2-ylmethylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Coupling with adamantane-1-carboxylic acid: The final step involves coupling the 5-methylfuran-2-ylmethylamine with adamantane-1-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, while the furan ring can participate in various chemical interactions. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of adamantane.
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Contains a benzimidazole ring instead of adamantane.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the adamantane and furan moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H23NO2/c1-11-2-3-15(20-11)10-18-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-10H2,1H3,(H,18,19) |
Clave InChI |
RXSUEIBHMFMISD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
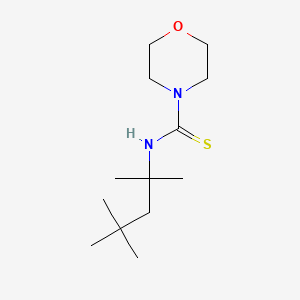
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
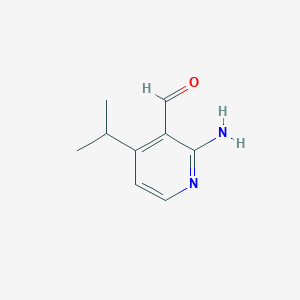

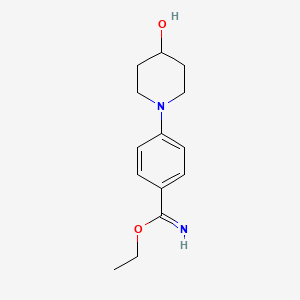
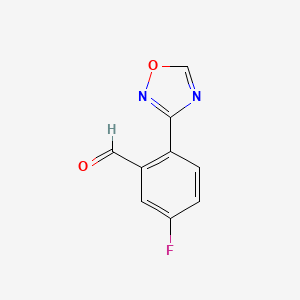
![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
